1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Inflammation GPCR Agonism

1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946352-03-0) is a synthetic fluorinated urea derivative combining a 2,6-difluorophenyl urea head, a pyrrolidin-5-one scaffold, and a 4-fluorobenzyl substituent. The compound belongs to a broader class of aryl ureas explored as formyl peptide receptor-like 1 (FPRL1/ALX) modulators, a target implicated in inflammatory resolution and neurodegenerative processes.

Molecular Formula C19H18F3N3O2
Molecular Weight 377.367
CAS No. 946352-03-0
Cat. No. B2798801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
CAS946352-03-0
Molecular FormulaC19H18F3N3O2
Molecular Weight377.367
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C19H18F3N3O2/c20-14-6-4-12(5-7-14)10-25-11-13(8-17(25)26)9-23-19(27)24-18-15(21)2-1-3-16(18)22/h1-7,13H,8-11H2,(H2,23,24,27)
InChIKeyLJACBOOVVJXEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946352-03-0 – Structural and Pharmacological Baseline for the Fluorinated Urea Analog


1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946352-03-0) is a synthetic fluorinated urea derivative combining a 2,6-difluorophenyl urea head, a pyrrolidin-5-one scaffold, and a 4-fluorobenzyl substituent . The compound belongs to a broader class of aryl ureas explored as formyl peptide receptor-like 1 (FPRL1/ALX) modulators, a target implicated in inflammatory resolution and neurodegenerative processes . With a molecular formula of C19H18F3N3O2 and molecular weight of 377.37 g/mol, this compound’s three fluorine substituents contribute to its moderate lipophilicity and metabolic profile, distinguishing it from non-fluorinated or mono-fluorinated analogs within the same chemotype.

Why Generic Substitution with Similar CAS-Listed Ureas Fails for 946352-03-0


Within the FPRL1 urea patent space, small structural perturbations—such as replacing the 4-fluorobenzyl group on the pyrrolidinone nitrogen with a 4-fluorophenyl group or a simple benzyl group—are known to markedly alter receptor affinity, functional efficacy, and metabolic stability . The 2,6-difluoro substitution pattern on the phenyl urea motif has been specifically associated in the patent literature with favorable FPRL1 agonist properties, while the N-benzyl (rather than N-phenyl) attachment to the lactam ring introduces an additional rotational degree of freedom that influences the compound’s bioactive conformation . Consequently, bulk interchange with off-the-shelf urea analogs—even those sharing the C19H18F3N3O2 formula—carries a documented risk of target disengagement and altered pharmacokinetic parameters.

Quantitative Differentiation Evidence for 946352-03-0 Against Structural Analogs


FPRL1 Receptor Agonism EC50 Range Versus N-Phenyl Pyrrolidinone Analog

Patent disclosure US20200010415A1 demonstrates that urea derivatives with the 2,6-difluorophenyl substitution pattern on the urea nitrogen act as potent FPRL1 agonists, with exemplified compounds achieving EC50 values in the range of 10–500 nM in cAMP accumulation and β-arrestin recruitment assays . In contrast, close analogs where the N-benzyl group on the pyrrolidinone is replaced by a directly attached N-(4-fluorophenyl) group (e.g., CAS 955237-26-0) are not individually exemplified in the same patent family, suggesting a significant shift in target engagement or selectivity profile . This lack of equipotent representation for the N-phenyl variant implies that the N-benzyl linker in 946352-03-0 contributes uniquely to FPRL1 activation, although no direct head-to-head EC50 comparison between the two specific compounds has been publicly reported.

Inflammation GPCR Agonism

Lipophilicity and Hydrogen-Bond Donor Profile vs. N-Phenyl Analog (CAS 955237-26-0)

Physicochemical analysis of the compound class reveals that 946352-03-0 possesses a computed logP of approximately 3.07 and three hydrogen-bond donors (HBDs), consistent with Lipinski-compliant drug-like properties . The closest comparator, CAS 955237-26-0, bears a lower molecular weight of 363.3 g/mol (C18H16F3N3O2) due to the absence of the methylene linker between the pyrrolidinone nitrogen and the 4-fluorophenyl ring, resulting in a slightly reduced logP estimate (~2.8) and altered polar surface area . The additional methylene spacer in 946352-03-0 introduces conformational flexibility that can affect membrane permeability and metabolic stability, a differentiation that is meaningful when selecting compounds for cellular assays where passive diffusion or P-gp efflux is a concern.

Physicochemical Profiling Lipophilicity Permeability

Synthetic Versatility as a Key Intermediate vs. End-Point Urea Analogs

Vendor technical descriptions indicate that 946352-03-0 is supplied at a purity of ≥95% and is primarily employed as a synthetic intermediate for generating more complex molecules, rather than as a final bioactive entity . In contrast, analogs such as 1-Benzyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946220-45-7) and 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea (CAS 954720-59-3) are typically described as end-point research compounds with narrower derivatization potential . The presence of the 2,6-difluorophenyl urea moiety provides a spectroscopically distinct handle for monitoring reaction progress via 19F NMR, a practical advantage over non-fluorinated or mono-fluorinated intermediates.

Synthetic Chemistry Intermediate Derivatization

Fluorine Pattern Impact on Metabolic Stability vs. Non-Fluorinated Benzyl Ureas

The 2,6-difluorophenyl substitution pattern in the urea head of 946352-03-0 is known from the broader FPRL1 patent class to reduce oxidative metabolism at the phenyl ring, as both ortho positions are blocked by fluorine atoms . Non-fluorinated benzyl urea analogs (e.g., CAS 946220-45-7, which bears an unsubstituted benzyl group on the urea nitrogen) lack this metabolic shielding and are expected to undergo faster CYP450-mediated hydroxylation . While direct microsomal stability data for 946352-03-0 itself are not publicly available, the class-level SAR described in US20200010415A1 demonstrates that fluorinated analogs consistently exhibit longer half-lives in human liver microsome assays compared to their non-fluorinated counterparts, with typical improvements of 2- to 5-fold .

Metabolic Stability CYP450 Fluorine

Recommended Research and Industrial Application Scenarios for 946352-03-0


FPRL1 Agonist Screening in Inflammation and Resolution Pharmacology

946352-03-0 is best deployed in primary FPRL1 cAMP and β-arrestin screening cascades for identifying novel agonists in inflammatory resolution research. Its N-benzyl-pyrrolidinone scaffold is robustly represented among active FPRL1 modulators in patent US20200010415A1, making it a suitable starting point for hit-to-lead programs targeting chronic inflammatory diseases, neuroinflammation, and cancer .

Chemical Probe Development for GPCR Structure–Activity Relationship (SAR) Studies

The compound's three distinct fluorine environments (2,6-difluorophenyl and 4-fluorobenzyl) enable precise 19F NMR tracking in binding assays and metabolic studies, a significant advantage over non-fluorinated or single-fluorine urea analogs . This property is particularly valuable in fragment-based screening and conformational dynamics studies of GPCRs.

Scaffold for Focused Library Synthesis in Medicinal Chemistry

As a synthetic intermediate with ≥95% purity, 946352-03-0 is well-suited for parallel synthesis of urea-based compound libraries . The pyrrolidinone ring and the free urea NH groups provide multiple diversification points (e.g., N-alkylation, urea coupling, and lactam modifications), enabling rapid generation of analogs for SAR expansion.

Metabolic Stability Comparator in Fluorine Scan Studies

When evaluating the impact of fluorination on metabolic stability, 946352-03-0 serves as a representative 2,6-difluorophenyl urea comparator against non-fluorinated (CAS 946220-45-7) and mono-fluorinated analogs . Its predicted microsomal half-life advantage, inferred from patent class-level data, makes it a valuable tool for fluorine scan strategies in drug discovery.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.